Cranad 2 -

Cranad 2

Catalog Number: EVT-14162378
CAS Number:
Molecular Formula: C23H25BF2N2O2
Molecular Weight: 410.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CRANAD 2 was synthesized as part of a research initiative aimed at developing effective imaging agents for early detection of Alzheimer's disease. It belongs to the class of boron-difluoride complexes and is specifically classified as a fluorescent probe. The compound is characterized by its high affinity for amyloid-beta aggregates, making it a valuable tool in neurodegenerative disease research .

Synthesis Analysis

Methods and Technical Details

The synthesis of CRANAD 2 involves a two-step modification of curcumin. Initially, curcumin is derivatized to introduce a difluoroboron moiety, which enhances its photophysical properties and shifts its emission into the near-infrared range. The process includes:

  1. Preparation of Curcumin Derivative: The first step involves modifying curcumin to create CRANAD 1, which exhibits significant fluorescence properties.
  2. Boron Complexation: In the second step, the phenolic hydroxyl group in CRANAD 1 is replaced with a difluoroboron group, resulting in CRANAD 2. This modification increases the quantum yield and shifts the emission wavelength further into the near-infrared spectrum (from approximately 640 nm to 760 nm in methanol) .

The final product exhibits a significant increase in fluorescence intensity upon binding to amyloid-beta aggregates, indicating successful synthesis and functionality.

Molecular Structure Analysis

Structure and Data

CRANAD 2 has a molecular formula of C23H25BF2N2O2 and a molecular weight of approximately 410.26 g/mol. The structure features a complex arrangement that includes:

  • A curcumin backbone
  • A difluoroboron complex
  • Dimethylamino and trifluoromethyl groups that enhance its solubility and binding properties.

The compound's structural configuration allows it to interact effectively with amyloid-beta aggregates, facilitating fluorescence changes upon binding .

Chemical Reactions Analysis

Reactions and Technical Details

CRANAD 2 undergoes specific chemical reactions when it interacts with amyloid-beta aggregates:

  1. Fluorescence Enhancement: Upon binding to amyloid-beta fibrils, CRANAD 2 exhibits a dramatic increase in fluorescence intensity (up to a 70-fold increase) due to changes in its electronic environment.
  2. Emission Blue Shift: The interaction causes a blue shift in emission wavelength (from 805 nm to 715 nm), which is indicative of the probe's insertion into the hydrophobic core of amyloid aggregates .
  3. Quantum Yield Increase: The quantum yield increases significantly upon binding, suggesting that CRANAD 2 becomes "activated" in the presence of its target .

These reactions are critical for its application as an imaging agent.

Mechanism of Action

Process and Data

The mechanism by which CRANAD 2 operates involves several key steps:

  1. Binding: CRANAD 2 selectively binds to aggregated forms of amyloid-beta due to hydrophobic interactions and specific molecular recognition.
  2. Fluorescence Activation: Upon binding, the compound experiences structural changes that lead to enhanced fluorescence properties.
  3. Imaging: The resulting fluorescence can be detected using near-infrared imaging techniques, allowing for visualization of amyloid deposits in biological tissues .

The ability to visualize these deposits non-invasively makes CRANAD 2 a promising candidate for early Alzheimer's disease diagnosis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CRANAD 2 possesses several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 5 mM with gentle warming.
  • Stability: Demonstrates considerable stability in serum with minimal interaction with albumin.
  • Spectroscopic Data:
    • Maximum excitation wavelength (λmax(ex)\lambda_{max(ex)}): 640 nm
    • Maximum emission wavelength (λmax(em)\lambda_{max(em)}): 805 nm
    • Quantum yield: Increases from approximately 0.006 (unbound) to about 0.40 (bound) .

These properties are essential for its effectiveness as an imaging probe.

Applications

CRANAD 2 has several scientific uses primarily related to Alzheimer's disease research:

  • In Vitro Imaging: Used for detecting amyloid-beta aggregates in cell cultures.
  • In Vivo Imaging: Effective for visualizing amyloid plaques in transgenic mouse models of Alzheimer's disease, enabling researchers to monitor disease progression.
  • Drug Screening Tool: Potentially useful for screening compounds that may affect amyloid aggregation or disaggregation processes .
Introduction to Alzheimer’s Disease and Amyloid-β Imaging

Pathological Role of Amyloid-β Aggregates in Neurodegeneration

Amyloid-β (Aβ) peptide aggregation represents a defining neuropathological hallmark of Alzheimer's disease (AD), initiating a cascade of events including neuroinflammation, synaptic dysfunction, and neuronal loss. Aβ exists in multiple conformational states, with soluble oligomers exhibiting acute neurotoxicity and insoluble fibrils forming the core of senile plaques [1] [4]. The accumulation of Aβ42—the more aggregation-prone isoform—precedes clinical symptoms by decades and correlates with disease progression [6] [9]. Traditional histopathological methods, while accurate, provide only post-mortem snapshots, creating an urgent need for in vivo imaging tools to track Aβ dynamics throughout disease progression.

Emergence of NIRF and Optoacoustic Imaging in AD Research

Near-infrared fluorescence (NIRF: 650–900 nm) and multi-spectral optoacoustic tomography (MSOT) have emerged as complementary modalities for deep-tissue imaging in AD models. NIRF leverages reduced light scattering and minimal autofluorescence in the NIR window, enabling high-sensitivity detection [1] [7]. MSOT combines optical excitation with ultrasonic detection, offering high spatial resolution (100 μm) and penetration depths >5 mm—critical for whole-brain imaging in rodents [1] [7]. Unlike PET imaging, which requires radioactive tracers (e.g., 18F-florbetapir), optical techniques facilitate longitudinal studies with lower costs and simpler instrumentation [1] [5].

Rationale for Developing CRANAD-2: Gaps in Existing Aβ Probes

First-generation Aβ probes faced significant limitations:

  • Poor Soluble Species Detection: Thioflavin-T derivatives and PET tracers (e.g., PiB) primarily bind fibrillar Aβ, overlooking neurotoxic oligomers [5] [8].
  • Inadequate Optical Properties: Early NIR probes (e.g., AOI-987) exhibited minimal fluorescence turn-on (<2-fold) and small Stokes shifts (<30 nm), limiting signal-to-background ratios [8].
  • BBB Penetration Issues: Polar molecules like Congo Red derivatives failed to cross the blood-brain barrier (BBB) efficiently [5].

CRANAD-2 was engineered to overcome these gaps through rational chemical design, targeting both soluble and insoluble Aβ species with enhanced optical responses [5] [8].

Properties

Product Name

Cranad 2

IUPAC Name

(1E,4Z,6E)-5-difluoroboranyloxy-1,7-bis[4-(dimethylamino)phenyl]hepta-1,4,6-trien-3-one

Molecular Formula

C23H25BF2N2O2

Molecular Weight

410.3 g/mol

InChI

InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22(29)17-23(30-24(25)26)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3/b15-9+,16-10+,23-17-

InChI Key

REYKHNSZPNPCFO-HCYHKVCZSA-N

Canonical SMILES

B(OC(=CC(=O)C=CC1=CC=C(C=C1)N(C)C)C=CC2=CC=C(C=C2)N(C)C)(F)F

Isomeric SMILES

B(O/C(=C\C(=O)/C=C/C1=CC=C(C=C1)N(C)C)/C=C/C2=CC=C(C=C2)N(C)C)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.